

Application Notes and Protocols: FGI-106 Solubility and Use in Cell Culture

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Compound of Interest		
Compound Name:	Fgi-106	
Cat. No.:	B1650209	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

FGI-106 is a small molecule compound identified as a potent broad-spectrum antiviral agent.[1] [2][3] It has demonstrated significant inhibitory activity against a range of enveloped RNA viruses, including lethal hemorrhagic fever pathogens like Ebola virus, Rift Valley fever virus, and Dengue fever virus.[1][2] **FGI-106** is of particular interest to the research community for its potential in both prophylactic and therapeutic settings, acting as a viral entry inhibitor.[1][4] These application notes provide detailed information on the solubility of **FGI-106** in Dimethyl Sulfoxide (DMSO) for in vitro studies, along with protocols for its preparation and application in cell culture-based antiviral assays.

Quantitative Data Summary Solubility of FGI-106

FGI-106 is readily soluble in DMSO, which is the recommended solvent for preparing stock solutions for cell culture experiments.



Compound	Solvent	Reported Concentration	Molar Mass	Notes
FGI-106	DMSO	10 mM	470.65 g/mol	Commercially available as a pre-dissolved solution[5][6]
FGI-106	DMSO	≥ 6.7 mg/mL	470.65 g/mol	Used for preparing further dilutions for in vivo studies[7]

Reported Antiviral Activity (EC50)

The following table summarizes the effective concentrations (EC50) of **FGI-106** against various viruses in cell-based assays.

Virus	EC50	Cell Line	Reference
Ebola Virus (EBOV)	100 nM	Vero E6	[6]
Rift Valley Fever Virus (RVFV)	800 nM	Vero E6	[6]
Dengue Virus (DENV)	400-900 nM	Huh-7	[6]
Hepatitis C Virus (HCV)	200 nM	Huh-7	[6]
Human Immunodeficiency Virus (HIV-1)	150 nM	TZM-bl	[6]

Experimental Protocols

Protocol 1: Preparation of FGI-106 Stock Solution in DMSO



This protocol describes the preparation of a 10 mM stock solution of FGI-106 powder in DMSO.

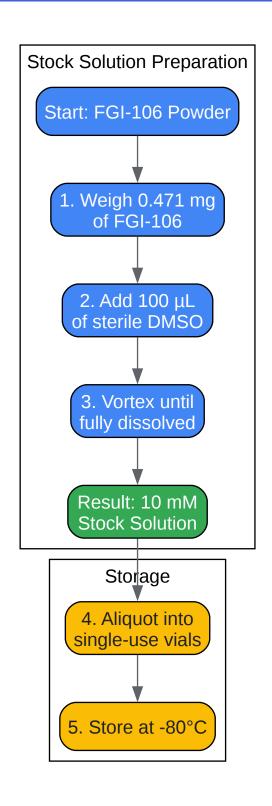
Materials:

- FGI-106 powder
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Calibrated pipette

Procedure:

- Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
- Weigh **FGI-106**: Accurately weigh the desired amount of **FGI-106** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.471 mg of **FGI-106** (Molar Mass = 470.65 g/mol).
- Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the **FGI-106** powder.
- Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
- Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] When stored at -80°C, it is recommended to use it within 6 months.[7]





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Caption: Workflow for preparing a 10 mM **FGI-106** DMSO stock solution.

Protocol 2: General Antiviral Assay using FGI-106

Methodological & Application





This protocol provides a general workflow for evaluating the antiviral activity of **FGI-106** in a cell culture model. This should be adapted based on the specific virus and host cell line.

Materials:

- Appropriate host cell line (e.g., Vero E6, Huh-7)
- Complete cell culture medium
- FGI-106 DMSO stock solution (10 mM)
- Virus stock of known titer
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- Reagents for assessing viral activity (e.g., crystal violet for CPE, antibodies for immunofluorescence, or reagents for RT-qPCR)

Procedure:

- Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
- Prepare Drug Dilutions: On the day of the experiment, thaw the FGI-106 stock solution and prepare a series of dilutions in cell culture medium. The final DMSO concentration in the medium should be kept constant across all wells (typically ≤ 0.5%) to avoid solvent toxicity. Include a "vehicle control" with DMSO only.
- Pre-treatment (Optional but Recommended): Remove the old medium from the cells and add the **FGI-106** dilutions. Incubate for 1-2 hours before infection.
- Infection: Add the virus to each well at a predetermined multiplicity of infection (MOI). Include "no virus" control wells.
- Incubation: Incubate the plates for a period suitable for the virus replication cycle (e.g., 24-72 hours).

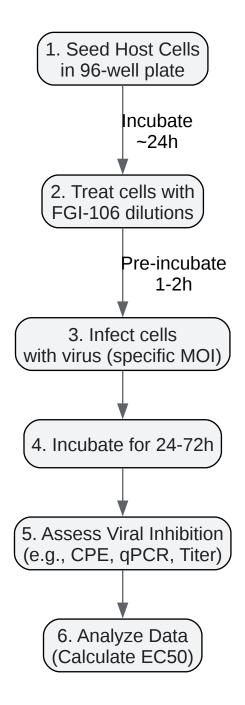






- Assessment of Antiviral Activity: Evaluate the inhibitory effect of FGI-106. Common methods include:
 - Cytopathic Effect (CPE) Reduction Assay: Visually score the wells for virus-induced cell death or stain with crystal violet to quantify cell viability.
 - Virus Yield Reduction Assay: Collect the supernatant and titer the amount of infectious virus produced using a plaque assay or TCID50 assay.
 - Quantitative PCR (RT-qPCR): Measure the amount of viral RNA in the supernatant or cell lysate.
 - Immunofluorescence: Stain for viral antigens within the cells.
- Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration.





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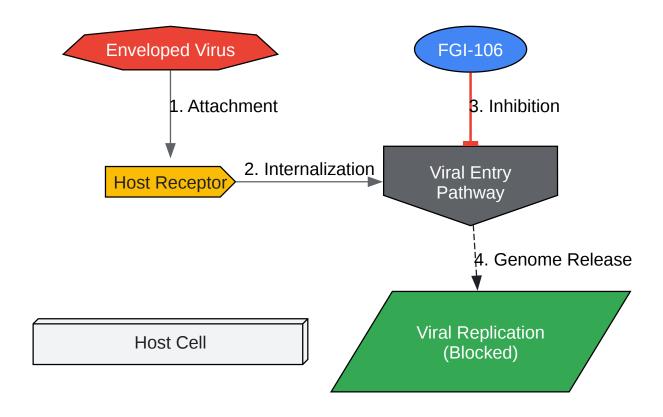
Caption: General experimental workflow for an FGI-106 antiviral assay.

Mechanism of Action and Signaling

FGI-106 functions as a broad-spectrum viral entry inhibitor.[4] While the precise molecular target has not been fully elucidated, it is hypothesized that **FGI-106** interferes with a common host-cell pathway that is utilized by multiple, diverse viruses for entry.[1][2] This mechanism



blocks the virus from successfully delivering its genetic material into the host cell, thereby preventing the initiation of replication.



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Caption: Proposed mechanism of FGI-106 as a viral entry inhibitor.

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